molecular formula C7H4BrF2I B2488148 2-Bromo-5-iodobenzal fluoride CAS No. 1261496-16-5

2-Bromo-5-iodobenzal fluoride

Cat. No.: B2488148
CAS No.: 1261496-16-5
M. Wt: 332.914
InChI Key: ZREOSRIVHKEJBZ-UHFFFAOYSA-N
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Description

2-Bromo-5-iodobenzal fluoride is an organofluorine compound with the molecular formula C₇H₄BrF₂I It is a halogenated derivative of benzal fluoride, featuring both bromine and iodine atoms on the benzene ring

Mechanism of Action

is a halogenated aromatic compound. It has a bromine atom at the first position, a difluoromethyl group at the second position, and an iodine atom at the fourth position on the benzene ring. The empirical formula of this compound is C7H5BrF2I .

The presence of multiple halogens and a difluoromethyl group could suggest that this compound might be used as a building block in organic synthesis, possibly for the creation of more complex molecules in pharmaceutical or materials science research.

The compound is a liquid at room temperature with a density of 1.597 g/mL at 25 °C . Its refractive index is 1.514 , which is a measure of how much it bends light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodobenzal fluoride typically involves halogenation reactions. One common method is the sequential halogenation of benzal fluoride. Initially, benzal fluoride undergoes bromination to introduce the bromine atom at the 2-position. This is followed by iodination to introduce the iodine atom at the 5-position. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodobenzal fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as hydroxyl or amino groups.

Scientific Research Applications

2-Bromo-5-iodobenzal fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.

    Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorobenzal fluoride: Similar structure but with chlorine instead of iodine.

    2-Iodo-5-fluorobenzal fluoride: Similar structure but with fluorine instead of bromine.

    2-Bromo-5-fluorobenzal fluoride: Similar structure but with fluorine instead of iodine.

Uniqueness

2-Bromo-5-iodobenzal fluoride is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various synthetic applications, offering versatility that similar compounds may lack.

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREOSRIVHKEJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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